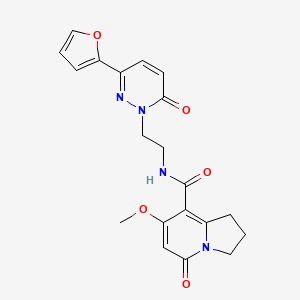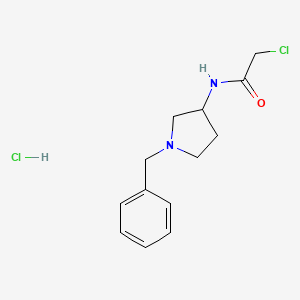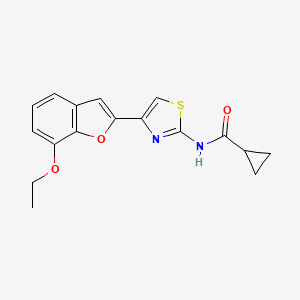
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation of Benzothiazole Derivatives
This study involved synthesizing benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluating their cytotoxic and antimicrobial activities. Notably, compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide demonstrated significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080. These compounds also exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and certain fungi (Nam et al., 2010).
Co(II) Complexes with Thiazolyl Benzene Sulfonamides
A study synthesized Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and its variants, exploring their fluorescence properties and anticancer activity. The complexes showed promising in vitro cytotoxicity against the human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).
Fluorescence and Light Emission Applications
Synthesis of N-Ethoxycarbonylpyrene- and Perylene Thioamides
This research utilized N-ethoxycarbonylpyrene- and perylene thioamides to create a variety of fluorescent dyes. These dyes exhibited fluorescence in the range of 412–672 nm with notable quantum yields. Some compounds displayed dual fluorescence, with one specific fluorophore emitting white light, suggesting potential applications in light emission technologies (Witalewska et al., 2019).
Antimicrobial Agents
Synthesis of Thiazole Derivatives as Antimicrobial Agents
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules showed more potent activity than the reference drugs, particularly against Gram-positive strains (Bikobo et al., 2017).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been investigated for their antibacterial activity . They have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
It’s known that thiazole derivatives can have a distinctive mode of action when used in conjunction with a cell-penetrating peptide . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
Thiazole derivatives have been known to affect various biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic activities .
Result of Action
It’s known that thiazole derivatives can display potent antibacterial activity against both gram-negative and gram-positive bacteria . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-21-13-5-3-4-11-8-14(22-15(11)13)12-9-23-17(18-12)19-16(20)10-6-7-10/h3-5,8-10H,2,6-7H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBIYVRIKZWQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
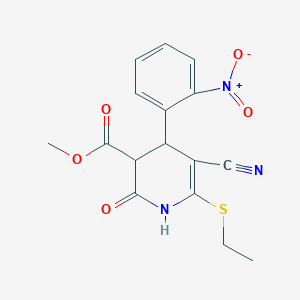
![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)
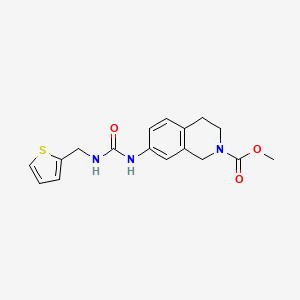
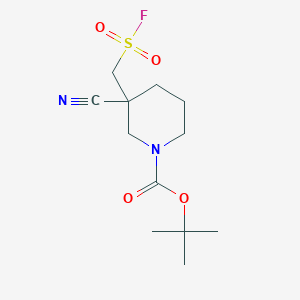
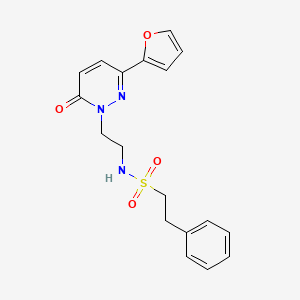
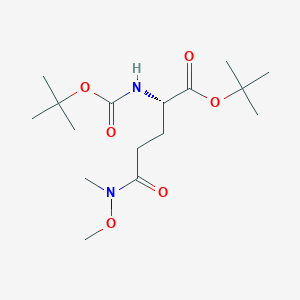
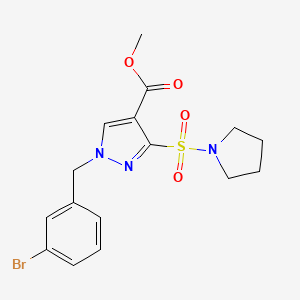
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea](/img/structure/B2371555.png)
![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)
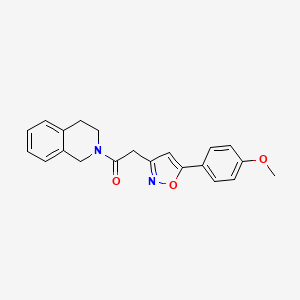
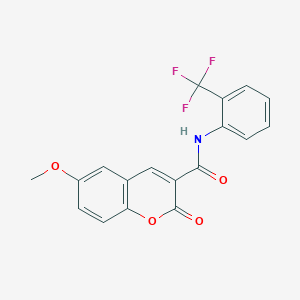
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)
